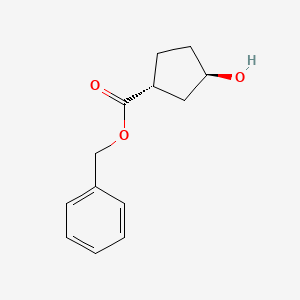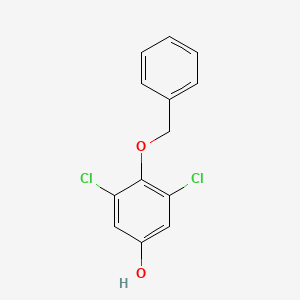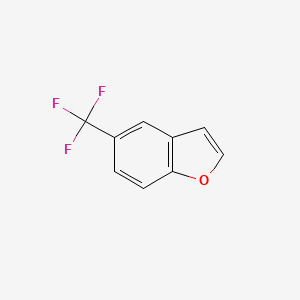
5-(Trifluoromethyl)-1-benzofuran
Descripción general
Descripción
Trifluoromethyl groups (-CF3) are commonly found in pharmaceuticals and agrochemicals due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. Compounds with these structures can have various biological activities.
Synthesis Analysis
The synthesis of trifluoromethylated compounds has seen significant advances. For instance, a general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be complex. For example, 3-Fluoro-5-(trifluoromethyl)benzoic acid has a molecular weight of 208.11 and a molecular formula of C8H4F4O2 .
Chemical Reactions Analysis
Trifluoromethylation reactions often involve the incorporation of a trifluoromethyl group into organic motifs. These reactions can involve various reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents .
Physical And Chemical Properties Analysis
Trifluoromethylated compounds often exhibit unique physical and chemical properties. For example, 3,5-Bis(trifluoromethyl)benzoic acid is a white crystalline powder with a melting point of 142 °C .
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Properties
Direct access to trifluoromethyl-substituted benzofuranols demonstrates the versatility of 5-(Trifluoromethyl)-1-benzofuran in organic synthesis. The process involves using commercially available salicylaldehydes and trifluoromethyl diazomethane, resulting in compounds that can be further transformed into trifluoromethyl-substituted benzofurans. These compounds are pivotal for developing pharmaceuticals and materials due to their unique chemical properties, such as increased metabolic stability and lipophilicity (Morandi & Carreira, 2011).
Antimicrobial Activities
Compounds derived from benzofuran, specifically those integrated with quinoline, pyrazole, and benzofuran moieties, have shown significant in vitro antimicrobial activity. These findings underline the potential of 5-(Trifluoromethyl)-1-benzofuran derivatives in the development of new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant microbial strains (Idrees et al., 2020).
Coordination Chemistry and Material Science
The synthesis of benzofuro[3,2-c]pyridine derivatives from 5-(Trifluoromethyl)-1-benzofuran underscores its utility in material science and coordination chemistry. These compounds are used to prepare complexes with metals such as copper and cobalt, highlighting their application in the development of new materials with potential uses in catalysis, electronics, and photonics (Mojumdar et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCIAKIDGUSIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630118 | |
| Record name | 5-(Trifluoromethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1-benzofuran | |
CAS RN |
741290-20-0 | |
| Record name | 5-(Trifluoromethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

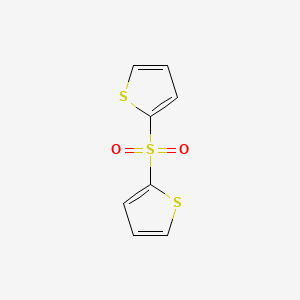
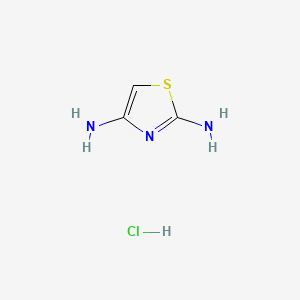
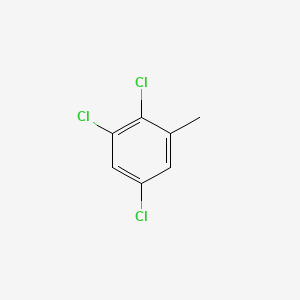
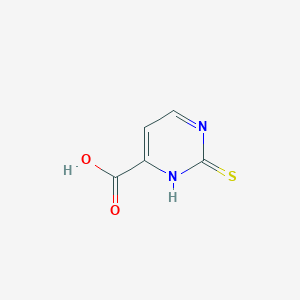
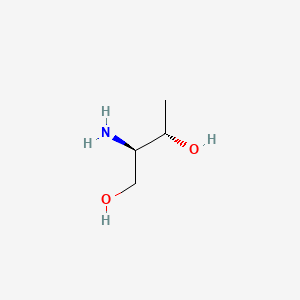
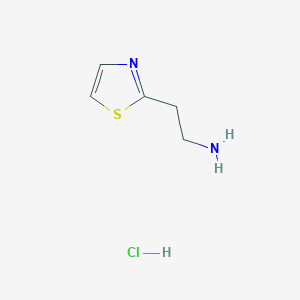
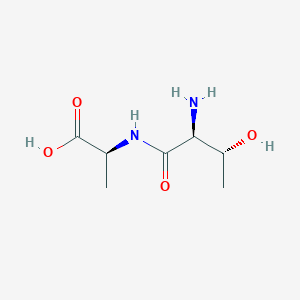
![(3-Thiophen-2-ylmethyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B3024327.png)
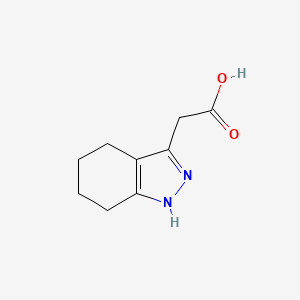

![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B3024330.png)

